Cas no 2649061-01-6 (1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene)

1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene is a specialized aromatic isocyanate compound featuring a chloro and methoxy substituent on the benzene ring, along with a reactive isocyanatoethyl group. This structure confers versatility in synthetic applications, particularly in the formation of urethane linkages for polymer and resin chemistry. The chloro and methoxy groups enhance steric and electronic modulation, enabling selective reactivity in crosslinking or step-growth polymerization processes. Its isocyanate functionality allows for efficient incorporation into polyurethane systems, coatings, or adhesives, offering tailored material properties. The compound is handled under controlled conditions due to its moisture sensitivity and reactivity, making it suitable for advanced industrial and research applications requiring precise functionalization.
1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene structure
2649061-01-6 structure
Product name:1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
CAS No:2649061-01-6
MF:C10H10ClNO2
MW:211.644901752472
CID:6599778
PubChem ID:165883911

1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
    • 2649061-01-6
    • EN300-1982484
    • 1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
    • Inchi: 1S/C10H10ClNO2/c1-14-10-8(5-6-12-7-13)3-2-4-9(10)11/h2-4H,5-6H2,1H3
    • InChI Key: APRWIHGJQJIIOF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1OC)CCN=C=O

Computed Properties

  • Exact Mass: 211.0400063g/mol
  • Monoisotopic Mass: 211.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 3.6

1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1982484-0.1g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
0.1g
$804.0 2023-05-26
Enamine
EN300-1982484-0.5g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
0.5g
$877.0 2023-05-26
Enamine
EN300-1982484-0.05g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
0.05g
$768.0 2023-05-26
Enamine
EN300-1982484-10.0g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
10g
$3929.0 2023-05-26
Enamine
EN300-1982484-0.25g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
0.25g
$840.0 2023-05-26
Enamine
EN300-1982484-2.5g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
2.5g
$1791.0 2023-05-26
Enamine
EN300-1982484-1.0g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
1g
$914.0 2023-05-26
Enamine
EN300-1982484-5.0g
1-chloro-3-(2-isocyanatoethyl)-2-methoxybenzene
2649061-01-6
5g
$2650.0 2023-05-26

Additional information on 1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene

1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene

The compound 1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene, also known by its CAS number CAS No. 2649061-01-6, is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorinated benzene ring with an isocyanate group and a methoxy substituent. The presence of these functional groups makes it versatile for use in polymer synthesis, drug development, and advanced materials engineering.

Recent studies have highlighted the potential of 1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene in the development of novel polyurethanes and thermosetting resins. Its isocyanate group reacts readily with alcohols, amines, and other nucleophiles, enabling the formation of cross-linked polymer networks with exceptional mechanical properties. Researchers have demonstrated that incorporating this compound into polymer formulations can significantly enhance their thermal stability and resistance to environmental degradation.

In the field of drug discovery, the methoxy group in 1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene has been shown to exhibit promising bioactivity in preliminary assays. This has led to investigations into its potential as a lead compound for developing new pharmaceutical agents targeting specific disease pathways. The chlorinated benzene ring further contributes to the compound's unique electronic properties, which are being explored for applications in organic electronics and optoelectronic devices.

The synthesis of CAS No. 2649061-01-6 involves a multi-step process that typically begins with the chlorination of an aromatic precursor followed by selective substitution reactions to introduce the isocyanate and methoxy groups. Recent advancements in catalytic methods have improved the efficiency and scalability of this synthesis, making it more accessible for industrial applications.

From an environmental standpoint, researchers are actively studying the degradation pathways of 1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene to assess its potential impact on ecosystems. Initial findings suggest that under certain conditions, the compound undergoes rapid hydrolysis, reducing its persistence in the environment. These insights are critical for ensuring sustainable practices in its production and use.

In conclusion, 1-Chloro-3-(2-isocyanatoethyl)-2-methoxybenzene, with its distinctive chemical structure and functional groups, continues to be a focal point in cutting-edge research across multiple disciplines. Its versatility and reactivity make it an invaluable tool for advancing materials science, pharmaceuticals, and green chemistry initiatives.

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